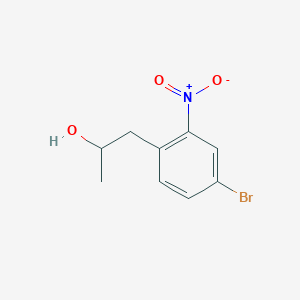

1-(4-Bromo-2-nitrophenyl)propan-2-ol

Descripción

1-(4-Bromo-2-nitrophenyl)propan-2-ol is a substituted propanol derivative featuring a bromine atom at the para position and a nitro group at the ortho position of the phenyl ring. The hydroxyl group is attached to the second carbon of the propane chain. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for structurally related indolyl-propanol derivatives .

Propiedades

Fórmula molecular |

C9H10BrNO3 |

|---|---|

Peso molecular |

260.08 g/mol |

Nombre IUPAC |

1-(4-bromo-2-nitrophenyl)propan-2-ol |

InChI |

InChI=1S/C9H10BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5-6,12H,4H2,1H3 |

Clave InChI |

BCUHFMQQLWTZAD-UHFFFAOYSA-N |

SMILES canónico |

CC(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-nitrophenyl)propan-2-ol typically involves the bromination of 2-nitrophenylpropan-2-ol. One common method includes the reaction of 2-nitrophenylpropan-2-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Bromo-2-nitrophenyl)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-Bromo-2-nitrophenyl)propan-2-one.

Reduction: Formation of 1-(4-Bromo-2-aminophenyl)propan-2-ol.

Substitution: Formation of 1-(4-Azido-2-nitrophenyl)propan-2-ol or 1-(4-Cyano-2-nitrophenyl)propan-2-ol.

Aplicaciones Científicas De Investigación

1-(4-Bromo-2-nitrophenyl)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 1-(4-Bromo-2-nitrophenyl)propan-2-ol with two structurally analogous bromophenyl-propanol derivatives from the evidence:

Structural and Functional Insights

- Electron-Withdrawing vs. Steric Effects : The nitro group in 1-(4-Bromo-2-nitrophenyl)propan-2-ol likely reduces electron density on the aromatic ring compared to methyl-substituted analogs , affecting reactivity in substitution reactions.

- Hydroxyl Position : The C2 hydroxyl in the target compound and 1-(4-Bromophenyl)-2-methylpropan-2-ol may influence solubility and intermolecular interactions, whereas the C1 hydroxyl in 2-(4-Bromophenyl)-2-methylpropan-1-ol could alter metabolic pathways.

Research Findings and Methodological Considerations

- Synthesis: The synthesis of related propanol derivatives involves multi-step procedures, including etherification and amine coupling . Similar methods may apply to the target compound, though nitro-group incorporation would require careful optimization.

- Structural Analysis : Tools like SHELX programs and enantiomorph-polarity parameters (e.g., Rogers’ η or Flack’s x ) are critical for crystallographic refinement of chiral centers in such molecules.

- Data Gaps: No experimental data on the target compound’s crystallography, toxicity, or bioactivity were found. Computational modeling or read-across approaches (as in ) could bridge these gaps using analogs like 1-(4-Bromophenyl)-2-methylpropan-2-ol.

Actividad Biológica

1-(4-Bromo-2-nitrophenyl)propan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

1-(4-Bromo-2-nitrophenyl)propan-2-ol can be represented by the following structural formula:

The presence of the bromo and nitro groups in its structure suggests potential reactivity and biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is typically assessed using methods like the DPPH radical scavenging assay. For instance, derivatives of related compounds have shown superior antioxidant capabilities compared to ascorbic acid, a well-known antioxidant . The effectiveness of 1-(4-Bromo-2-nitrophenyl)propan-2-ol in scavenging free radicals could be hypothesized based on these findings.

| Compound | DPPH Scavenging Activity (IC50) |

|---|---|

| 1-(4-Bromo-2-nitrophenyl)propan-2-ol | TBD (To Be Determined) |

| Ascorbic Acid | 0.1 mM |

2. Anticancer Activity

The anticancer potential of similar nitrophenyl compounds has been documented through various assays, including MTT assays against different cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) . The IC50 values for these compounds often range from 7 to 20 µM, indicating promising cytotoxic effects.

3. Antibacterial Activity

Compounds structurally related to 1-(4-Bromo-2-nitrophenyl)propan-2-ol have demonstrated antibacterial activity against various strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL .

4. Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been studied, showing inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations around 10 µg/mL . This suggests that 1-(4-Bromo-2-nitrophenyl)propan-2-ol may also exert similar effects.

Case Studies

Several studies have explored the biological activities of nitrophenyl derivatives:

- Antioxidant Study : A study evaluated the DPPH scavenging activity of various nitrophenyl derivatives, finding that some exhibited activities significantly higher than ascorbic acid .

- Anticancer Evaluation : Research on thiourea derivatives showed that modifications in the structure could lead to enhanced cytotoxicity against cancer cell lines, indicating a potential pathway for developing new anticancer agents based on the nitrophenyl scaffold .

- Antibacterial Testing : A comprehensive study on nitroimidazole derivatives indicated promising antibacterial properties against Gram-negative bacteria, suggesting a broader application for similar structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.